Concanamycin C

Lysosomal acidification V-ATPase inhibition Autophagy

Concanamycin C (CAS 81552-34-3) is an 18-membered macrolide antibiotic belonging to the plecomacrolide subgroup, produced by Streptomyces diastatochromogenes. It acts as a potent and selective inhibitor of vacuolar-type H⁺-ATPase (V-ATPase), disrupting acidification of lysosomes, endosomes, and vacuolar organelles at picomolar to nanomolar concentrations.

Molecular Formula C45H74O13
Molecular Weight 823.1 g/mol
CAS No. 81552-34-3
Cat. No. B162482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConcanamycin C
CAS81552-34-3
Synonymsconcanamycin C
TAN 1323 A
TAN-1323 A
Molecular FormulaC45H74O13
Molecular Weight823.1 g/mol
Structural Identifiers
SMILESCCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)O)O)O)O)OC)C)C)O
InChIInChI=1S/C45H74O13/c1-13-16-34-28(7)37(56-38-22-33(46)42(50)31(10)55-38)23-45(52,58-34)30(9)41(49)29(8)43-35(53-11)18-15-17-24(3)19-26(5)39(47)32(14-2)40(48)27(6)20-25(4)21-36(54-12)44(51)57-43/h13,15-18,20-21,26-35,37-43,46-50,52H,14,19,22-23H2,1-12H3/b16-13+,18-15+,24-17+,25-20+,36-21-/t26-,27-,28-,29+,30+,31-,32+,33-,34-,35+,37-,38+,39+,40-,41-,42-,43-,45-/m1/s1
InChIKeyXKYYLWWOGLVPOR-GKJVGUBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Concanamycin C (CAS 81552-34-3): A Specialized V-ATPase Inhibitor for Lysosomal and Immune Function Studies


Concanamycin C (CAS 81552-34-3) is an 18-membered macrolide antibiotic belonging to the plecomacrolide subgroup, produced by Streptomyces diastatochromogenes [1]. It acts as a potent and selective inhibitor of vacuolar-type H⁺-ATPase (V-ATPase), disrupting acidification of lysosomes, endosomes, and vacuolar organelles at picomolar to nanomolar concentrations [2]. First isolated and characterized alongside its analogs concanamycins A and B, Concanamycin C has demonstrated efficacy in suppressing antigen presentation by MHC class II molecules and inhibiting proliferation of mouse splenic lymphocytes [1]. Its unique structural feature—the absence of a 4′-carbamoyl group on the rhamnose sugar moiety—distinguishes it from Concanamycin A and contributes to its distinct pharmacological profile .

Why Concanamycin C Cannot Be Interchanged with Concanamycin A or Bafilomycin A1 Without Consequence


While Concanamycin A, Concanamycin B, and Concanamycin C all belong to the concanamycin family of V-ATPase inhibitors, their structural differences translate into distinct potency profiles and selectivity patterns that preclude simple substitution. Concanamycin C lacks the 4′-carbamoyl group present on Concanamycin A, a modification that significantly alters its binding characteristics and biological activity . Furthermore, studies comparing concanamycins (18-membered macrolides) with bafilomycins (16-membered macrolides) reveal that concanamycins exhibit generally superior specificity for V-ATPases over P-type ATPases, with distinct binding site interactions [1]. Notably, resistance mutations that confer bafilomycin resistance often show little or no cross-resistance to concanamycins, underscoring their non-overlapping binding modes [2]. Therefore, substituting Concanamycin C with another V-ATPase inhibitor without empirical validation risks altering experimental outcomes and misinterpretation of mechanistic studies.

Quantitative Differentiation: Concanamycin C vs. Concanamycin A, Bafilomycin A1, and Other V-ATPase Inhibitors


Lysosomal Acidification Inhibition Potency: Concanamycin C Matches Concanamycin A and B Within the Same Picomolar Range

Concanamycin C, along with concanamycins A and B, inhibits acidification of rat liver lysosomes within the concentration range of 10⁻¹¹ to 10⁻⁹ M, demonstrating that all three primary concanamycins share comparable high potency in this functional assay [1]. This indicates that Concanamycin C can be used interchangeably with Concanamycin A or B for lysosomal pH disruption studies without loss of efficacy.

Lysosomal acidification V-ATPase inhibition Autophagy

V-ATPase Inhibitory Specificity: Concanamycins Exhibit Superior Selectivity Over Bafilomycins for V-ATPases vs. P-ATPases

In comparative ATPase inhibition studies, the concanamycin class (including Concanamycin C) demonstrated generally better and more specific inhibition of V-ATPases compared to bafilomycins, with reduced off-target effects on P-type ATPases [1]. While bafilomycins also inhibit V-ATPases at nanomolar concentrations, they exhibit broader activity against P-ATPases at micromolar levels. The concanamycins' 18-membered macrolide ring structure contributes to this enhanced selectivity profile [2].

V-ATPase specificity P-ATPase off-target Selectivity profile

Binding Site Divergence: Concanamycins Retain Activity Against Bafilomycin-Resistant Mutants

Mutational analysis in Neurospora crassa V-ATPase subunit c revealed that specific amino acid substitutions confer strong resistance to bafilomycin but little or no cross-resistance to concanamycin [1]. This indicates that concanamycins (including Concanamycin C) bind to a distinct or overlapping but non-identical site compared to bafilomycins. In bafilomycin-resistant cells, concanamycin retains full sensitivity, providing a unique tool to dissect V-ATPase inhibitor binding mechanisms.

Drug resistance V-ATPase binding site Mutational analysis

Structural Determinant of Activity: The 4′-Carbamoyl Group Absence in Concanamycin C Does Not Abolish High Potency

Concanamycin C is structurally defined as 4′-O-de(aminocarbonyl)-concanamycin A, lacking the 4′-carbamoyl group present on the rhamnose sugar of Concanamycin A . Despite this modification, Concanamycin C retains potent V-ATPase inhibitory activity, with studies indicating that this substituent is not essential for high-affinity binding. The intact 18-membered macrolide ring and 6-membered hemiketal ring are the primary pharmacophoric elements required for activity [1]. This demonstrates that the core scaffold, rather than peripheral sugar modifications, drives potency.

Structure-activity relationship SAR Pharmacophore

Optimal Use Cases for Concanamycin C Based on Empirical Differentiation


Lysosomal Acidification and Autophagy Studies Requiring High-Potency V-ATPase Inhibition

Concanamycin C is ideal for experiments where robust and rapid disruption of lysosomal pH is required. Its demonstrated activity at picomolar to nanomolar concentrations ensures complete V-ATPase inhibition without needing high compound concentrations that might cause non-specific toxicity. This makes it suitable for studying autophagy flux, endosomal trafficking, and lysosomal storage disorders.

Investigating Differential V-ATPase Inhibitor Binding Modes and Resistance Mechanisms

When working with bafilomycin-resistant cell lines or mutants, Concanamycin C provides a critical control probe. The lack of cross-resistance between concanamycins and bafilomycins allows researchers to confirm that observed effects are V-ATPase-specific and not due to off-target binding. This application is essential for mapping inhibitor binding sites and understanding drug resistance evolution.

MHC Class II Antigen Presentation Studies Requiring Selective V-ATPase Disruption

Concanamycin C effectively suppresses antigen presentation by MHC class II molecules through its action on V-ATPase-dependent endosomal acidification . For immunology researchers studying T-cell activation, dendritic cell maturation, or autoimmune mechanisms, Concanamycin C offers a validated tool with well-characterized potency, enabling precise modulation of antigen processing pathways.

Structure-Activity Relationship (SAR) Studies of Plecomacrolide V-ATPase Inhibitors

The structural simplicity of Concanamycin C (lacking the 4′-carbamoyl group) compared to Concanamycin A makes it a valuable starting point for semisynthetic derivatization . Researchers aiming to develop novel V-ATPase inhibitors, photoaffinity probes, or fluorescent conjugates can leverage Concanamycin C as a core scaffold for chemical modifications without the complexity introduced by the labile carbamoyl moiety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Concanamycin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.